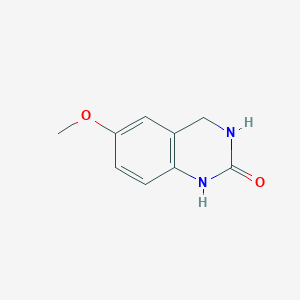

6-Methoxy-3,4-dihydroquinazolin-2(1H)-one

Beschreibung

Overview of Quinazoline (B50416) and Quinazolinone Heterocyclic Frameworks

Quinazolines are a class of bicyclic heterocyclic aromatic compounds, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.comwikipedia.org The name "quinazoline" is derived from its identity as an aza derivative of quinoline (B57606). The core structure, with the chemical formula C₈H₆N₂, is a light yellow crystalline solid soluble in water. wikipedia.org While the parent quinazoline molecule is not extensively studied on its own, its derivatives have garnered substantial attention for their potential medicinal applications, including roles as antimalarial and anticancer agents. wikipedia.org

The quinazoline framework can be modified to include a carbonyl group, leading to the formation of quinazolinones. Depending on the position of this carbonyl group, different isomers are formed. For instance, a carbonyl group at the C-2 position results in a 2-quinazolinone, while its presence at the C-4 position yields a 4-quinazolinone. mdpi.commdpi.com The introduction of two carbonyl groups at both C-2 and C-4 positions creates a 2,4-quinazolinedione. mdpi.com These structural variations contribute to the diverse pharmacological activities observed in this class of compounds. nih.gov

The synthesis of quinazoline derivatives has a long history, with the first derivative being synthesized by Griess in 1869. mdpi.com Over the years, numerous synthetic strategies have been developed to create a wide array of quinazoline and quinazolinone analogues, reflecting their importance in medicinal chemistry. mdpi.com

Importance of the 3,4-Dihydroquinazolin-2(1H)-one Moiety as a Privileged Scaffold in Drug Design

The term "privileged structure" was introduced by Evans and co-workers in 1988 to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets. scispace.com The 3,4-dihydroquinazolin-2(1H)-one moiety is increasingly recognized as such a privileged scaffold. scispace.comnih.govnih.govdocumentsdelivered.com This is attributed to its ability to serve as a versatile template for the design of new libraries of compounds with the potential for diverse biological activities. scispace.comnih.gov

The significance of the 3,4-dihydroquinazolin-2(1H)-one core is underscored by its presence in a variety of marketed drugs and biologically active molecules. scispace.comnih.govnih.gov These compounds exhibit a wide spectrum of pharmacological effects, including anticancer, antihypertensive, diuretic, analgesic, anti-inflammatory, and antileishmanial properties. nih.gov The diverse biological activities of dihydroquinazolinone derivatives highlight their therapeutic potential and drive ongoing research into this chemical class. nih.govnih.gov

General Academic Research Trajectories for Dihydroquinazolinone Derivatives

Academic research on dihydroquinazolinone derivatives has followed several key trajectories, primarily focusing on synthesis, structural diversification, and biological evaluation. A significant area of research involves the development of novel and efficient synthetic methodologies for the construction of the dihydroquinazolinone core and its derivatives. rsc.orgorganic-chemistry.orgresearchgate.net This includes the exploration of solid-phase synthesis techniques to facilitate the rapid generation of compound libraries for high-throughput screening. nih.gov

Another major research thrust is the functionalization of the dihydroquinazolinone scaffold to explore structure-activity relationships (SAR). By introducing various substituents at different positions of the ring system, researchers aim to modulate the biological activity and selectivity of these compounds. mdpi.com This has led to the discovery of derivatives with potent and specific activities against various targets, such as kinases and receptors involved in cancer and other diseases. nih.gov

Furthermore, there is a growing interest in the development of green and sustainable synthetic methods for preparing dihydroquinazolinone derivatives, utilizing environmentally benign catalysts and reaction conditions. rsc.orgresearchgate.net The investigation of the mechanistic aspects of their biological actions, including target identification and validation, is also a crucial area of research. nih.govresearchgate.net

Contextualization of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one within this Chemical Class

6-Methoxy-3,4-dihydroquinazolin-2(1H)-one is a specific derivative within the broader class of dihydroquinazolinones. The presence of a methoxy (B1213986) group at the 6-position of the quinazoline ring can significantly influence the compound's physicochemical properties and biological activity. For instance, a recent patent application described a series of novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds as positive allosteric modulators of the GLP-1 and GIP receptors for the treatment of diabetes. nih.gov While this pertains to an isoquinoline (B145761) scaffold, it highlights the potential role of the 6-methoxy substitution in modulating biological activity.

Research on related structures, such as 5,6-dimethoxyquinazolin-2(1H)-ones, has also been conducted, focusing on their synthesis and spectral characteristics. researchgate.net The position of the methoxy group on the quinazolinone ring has been shown to impact cytotoxicity and tubulin polymerization inhibition in a series of 2-styrylquinazolin-4(3H)-one analogues. rsc.org Specifically, the variation in the methoxy substituent from ortho to meta to para resulted in a corresponding change in biological activity. rsc.org

The synthesis of various substituted quinazolin-4-ones, including those with dimethoxy substitutions, has been explored, further demonstrating the chemical tractability and interest in this class of compounds. google.com The study of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one and its analogues contributes to the broader understanding of the structure-activity relationships within the dihydroquinazolinone class and may lead to the discovery of new therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-7-2-3-8-6(4-7)5-10-9(12)11-8/h2-4H,5H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCCEXVZWLTVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)NC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Biosynthesis of Natural Product Analogues of Dihydroquinazolinones

Discovery and Characterization of Quinazolinone Derivatives from Natural Sources

The quest for novel therapeutic agents has led researchers to explore diverse ecological niches, with marine environments proving to be a rich source of unique chemical entities. Among the myriad of microorganisms inhabiting these ecosystems, bacteria of the genus Streptomyces have been particularly prolific producers of secondary metabolites with interesting biological activities.

Isolation from Marine Microorganisms (e.g., Streptomyces sp. CNQ-617)

Recent investigations into the chemical constituents of marine-derived actinomycetes have led to the successful isolation of several quinazolinone derivatives. A notable example is the exploration of Streptomyces sp. CNQ-617, a marine bacterium isolated from sediment collected in the La Jolla Submarine Canyon, California. researchgate.net

Through a process involving cultivation of the bacterium followed by extraction and chromatographic separation of its metabolic products, researchers have identified a number of quinazolinone compounds. Among these are actinoquinazolinone and 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. researchgate.netresearchgate.net The isolation of these compounds underscores the potential of marine actinobacteria as a source for discovering novel and structurally diverse quinazolinone analogs. researchgate.netresearchgate.net

Table 1: Dihydroquinazolinone Analogs from Streptomyces sp. CNQ-617

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| Actinoquinazolinone | C₁₃H₁₄N₂O₅ | Quinazolinone core with methoxy (B1213986) and hydroxy substitutions. |

Structural Elucidation Methodologies (e.g., NMR, MS, where applicable for related compounds)

The determination of the precise chemical structure of isolated natural products is a critical step in their characterization. A combination of modern spectroscopic techniques is typically employed for this purpose. For the quinazolinone derivatives isolated from Streptomyces sp. CNQ-617, structural elucidation was achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netresearchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the assignment of protons and carbons and the establishment of connectivity between atoms. researchgate.net Mass spectrometry provides the molecular weight and elemental composition of the compound, further confirming its identity. researchgate.net

Exploration of Biosynthetic Pathways for Methoxy-Substituted Quinazolinones

Understanding the biosynthetic pathways of natural products provides valuable insights into their formation and can open avenues for their synthetic or semi-synthetic production. The biosynthesis of quinazolinone alkaloids generally begins with a key precursor, anthranilic acid, which is derived from the shikimate pathway.

The formation of the quinazolinone core is believed to proceed through the condensation of anthranilic acid with another amino acid, followed by cyclization reactions. The diverse substitutions found on the quinazolinone scaffold, including methoxy groups, are introduced by specific tailoring enzymes.

In the case of methoxy-substituted quinazolinones, the introduction of the methoxy group is a crucial step. This transformation is typically catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to a hydroxyl substituent on the quinazolinone backbone.

While the complete biosynthetic gene cluster for 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one has not been fully elucidated, it is hypothesized that the pathway involves an initial formation of a dihydroxylated quinazolinone intermediate. Subsequently, a specific O-methyltransferase would act on one of the hydroxyl groups to yield the final methoxylated product. The regioselectivity of the O-methyltransferase would determine the final position of the methoxy group on the aromatic ring. The study of biosynthetic gene clusters in Streptomyces species continues to be an active area of research, promising to reveal the precise enzymatic machinery responsible for the production of these complex molecules. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one |

| Actinoquinazolinone |

| 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one |

| Anthranilic acid |

Synthetic Strategies and Methodologies for 6 Methoxy 3,4 Dihydroquinazolin 2 1h One and Its Derivatives

Cyclization Reactions for Dihydroquinazolinone Ring Formation

The formation of the dihydroquinazolinone ring is commonly achieved through cyclization reactions that bring together the necessary components to construct the heterocyclic core. These methods often start from readily available ortho-substituted anilines and employ a variety of reagents to facilitate ring closure.

Cyclization of Anthranilic Acid Derivatives with Formamide (B127407)

A well-established method for the synthesis of quinazolinone derivatives involves the cyclocondensation of anthranilic acid derivatives with formamide. arkat-usa.org This approach, often referred to as the Niementowski quinazoline (B50416) synthesis, typically requires high temperatures. nih.gov A notable one-pot variation involves the reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide, catalyzed by indium(III) or bismuth(III) salts. arkat-usa.org In this process, formamide serves as a reductant, cyclocondensate, and solvent. arkat-usa.org The reaction proceeds by the in-situ reduction of the nitro group to an amine, which then undergoes cyclization with formamide to yield the quinazolinone product. arkat-usa.org This method has been shown to be effective for a variety of substituted 2-nitrobenzoic acids, providing the corresponding quinazolinones in high yields and purity, often without the need for chromatographic separation. arkat-usa.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

| 2-Nitrobenzoic acid derivative | Formamide | Indium(III) salt | 150 °C, 5 h | 4(3H)-Quinazolinone | Good |

Table 1: Representative data for the cyclization of 2-nitrobenzoic acid derivatives with formamide. arkat-usa.org

Reaction of 2-Aminobenzamide (B116534) with Isocyanates

The reaction of 2-aminobenzamide with isocyanates provides a direct route to 2,3-dihydroquinazolin-4(1H)-ones. This method involves the nucleophilic attack of the amino group of 2-aminobenzamide on the isocyanate, followed by an intramolecular cyclization. A rhodium(III)-catalyzed approach has been developed for the amidation of anilide C-H bonds with isocyanates, which can lead to the formation of N-acyl anthranilamides, key intermediates for quinazolinone synthesis. nih.gov These intermediates can subsequently undergo cyclodehydration to furnish the quinazolinone framework. nih.gov The reaction conditions can be tailored to favor either the formation of the open-chain amide or the cyclized product. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Anilide | Isocyanate | CpRh(MeCN)32 | N-Acyl anthranilamide |

| Enamide | Isocyanate | CpRh(MeCN)32 | Pyrimidin-4-one |

Table 2: Rhodium-catalyzed synthesis of quinazolinone precursors and related heterocycles. nih.gov

Cyclocondensation of Anthranilamide and Aldehydes

The cyclocondensation of anthranilamide with a variety of aldehydes is a widely used and versatile method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones. nih.govresearchgate.netresearchgate.net This reaction can be catalyzed by a range of catalysts, including acids, bases, and metal salts. researchgate.net A significant advancement in this area is the use of heterogeneous catalysts, such as gallium-containing MCM-22 zeolites, which offer high yields, the use of environmentally friendly solvents like ethanol, and easy catalyst recovery. nih.govacs.org The reaction scope is broad, accommodating aromatic, aliphatic, and cyclic aldehydes, and generally provides the desired products in excellent yields (85–95%). nih.govacs.org The plausible mechanism involves the formation of a Schiff base between anthranilamide and the aldehyde, followed by an intramolecular cyclization and subsequent 1,5-proton transfer. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |

| Anthranilamide | Various Aldehydes | Ga-MCM-22 | Ethanol | Reflux (60 °C) | 85–95% |

Table 3: Ga-MCM-22 catalyzed cyclocondensation of anthranilamide and aldehydes. nih.govacs.org

Reduction-Based Approaches for 3,4-Dihydroquinazolinone Synthesis

Reduction-based strategies offer an alternative pathway to 3,4-dihydroquinazolinones, typically starting from a more oxidized quinazoline or quinazolinone precursor. These methods allow for the selective reduction of specific bonds within the heterocyclic ring system.

Selective Reduction of Quinazoline Ring Systems

The selective reduction of the quinazoline ring is a key method for obtaining 3,4-dihydroquinazolines. diva-portal.org This can be achieved by the reduction of the pyrimidine (B1678525) ring of a 4(3H)-quinazolinone using reagents like palladium and platinum oxide. researchgate.net Another approach involves the reduction of the corresponding nitriles to 2-aminobenzylamines, which are versatile precursors for dihydroquinazoline (B8668462) synthesis. ntnu.no Furthermore, the ester moiety of a substituted 3,4-dihydroquinazoline can be reduced with reagents like lithium aluminum hydride (LiAlH4), and a nitro group can be selectively reduced to an amine, which can then participate in a subsequent cyclization. acs.org

| Starting Material | Reducing Agent | Product |

| 4(3H)-Quinazolinone | Palladium/Platinum oxide | 3,4-Dihydroquinazolin-4(1H)-one |

| Substituted 3,4-dihydroquinazoline with ester | LiAlH4 | Primary alcohol derivative |

| Substituted 3,4-dihydroquinazoline with nitro group | Selective reduction | Fused tricyclic lactam |

Table 4: Examples of selective reduction in the synthesis of dihydroquinazolinone derivatives. researchgate.netacs.org

Microwave-Assisted Reduction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the efficiency of many chemical transformations, including the synthesis of dihydroquinazolinones. nih.govrsc.org Microwave irradiation can significantly reduce reaction times and increase yields compared to conventional heating methods. nih.govresearchgate.net For instance, a microwave-assisted, multicomponent protocol has been developed for the synthesis of substituted 3,4-dihydroquinazolinones via a cascade imine/cyclization/aza-Henry reaction sequence starting from o-formyl carbamates. rsc.org This method is fast, flexible, and tolerates a variety of functional groups. rsc.org Additionally, microwave irradiation has been successfully employed in the Leuckart reaction, where formic acid acts as a hydride source for the reduction of an intermediate imine, leading to the formation of 3,4-dihydroquinazolinones. diva-portal.org This modern approach avoids the use of toxic and rare chemicals often required in traditional methods. diva-portal.org

| Starting Materials | Reagents | Conditions | Product |

| o-Formyl carbamates, amines, nitroalkanes | - | Microwave irradiation | Substituted 3,4-dihydroquinazolinones |

| Aldehyde, nucleophilic amine | Acetic acid, Formic acid | Microwave irradiation, 100°C | 3,4-Dihydroquinazolinone |

Table 5: Microwave-assisted synthesis of 3,4-dihydroquinazolinones. diva-portal.orgrsc.org

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its atom economy, reduction of waste, and ability to rapidly generate libraries of complex molecules from simple precursors.

A notable one-pot, three-component reaction has been developed for generating a variety of functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives. rsc.org This strategy involves the reaction of an o-formyl carbamate, a primary amine, and a nucleophile, such as 1H-indole or 2-naphthol. rsc.org The process proceeds through a Mannich-type reaction, which is followed by an intramolecular cyclization to yield the final dihydroquinazolinone product. rsc.org This method is particularly effective for creating a diverse library of derivatives with good to excellent yields across a wide range of substrates. rsc.org

A plausible mechanism for a related three-component synthesis begins with the in-situ generation of a reactive N-arylnitrilium salt from an arenediazonium salt and a nitrile. acs.org The amino group of a 2-aminobenzylamine derivative then performs a nucleophilic attack on this intermediate. The subsequent intramolecular aza-Michael reaction leads to the formation of the 3,4-dihydroquinazoline ring system. acs.org

In the pursuit of greener and more sustainable chemical processes, catalyst-free synthetic methods have been developed. These reactions often utilize environmentally benign solvents like water or are performed under solvent-free conditions, minimizing waste and avoiding the use of potentially toxic catalysts. nih.gov

One such approach is the hydrophobically directed synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-ones in water. rsc.org This method, which employs an o-formyl carbamate, a primary amine, and a nucleophile, operates efficiently without a catalyst under neutral conditions. rsc.org Another established catalyst-free method involves the cyclocondensation of anthranilamide with various aldehydes. nih.gov While effective, this approach can require longer reaction times compared to catalyzed versions, though it often produces comparable yields. nih.gov Similarly, multi-component reactions using urea (B33335) or thiourea (B124793) as an ammonia (B1221849) source can proceed without a catalyst to afford dihydroquinazolinones. nih.gov A solvent-controlled, catalyst-free reaction between 2-amino chalcones and isothiocyanates can also be employed to produce 3,4-dihydroquinazoline-2-thiones with excellent yields. nih.gov

The table below summarizes various catalyst-free conditions for the synthesis of dihydroquinazolinone derivatives.

| Starting Materials | Reaction Conditions | Time | Yield (%) |

| Anthranilamide, Aldehydes | Solvent-free, 105 °C or H₂O, 70 °C | 25–75 min | 67–91 |

| Isatoic Anhydride, Aldehydes, Amines | Solvent-free, Heat | 1–6 h | 74–97 |

| 2-Aminophenylacrylates, Isothiocyanates | Water, 80 °C | 16–20 h | 75–95 |

This table presents a selection of reported catalyst-free methods for the synthesis of the general dihydroquinazolinone scaffold. Data sourced from multiple studies. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering unparalleled scope and functional group tolerance. These methods are pivotal in the synthesis of complex derivatives of the 6-methoxy-3,4-dihydroquinazolin-2(1H)-one core.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of C-N bonds from aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.org In the context of dihydroquinazolinone synthesis, this reaction is instrumental for preparing key precursors, specifically N-substituted 2-aminoanilines.

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org By selecting an appropriately substituted aryl halide (e.g., a 1-halo-2-amino-4-methoxybenzene derivative) and a desired amine, the Buchwald-Hartwig reaction provides a direct route to intermediates that can be subsequently cyclized to form a diverse array of N-substituted 6-methoxy-3,4-dihydroquinazolin-2(1H)-ones. The development of various generations of phosphine (B1218219) ligands has continuously expanded the reaction's utility, allowing for the coupling of virtually any amine under increasingly mild conditions. wikipedia.org

Palladium-catalyzed cyclization reactions are powerful methods for constructing heterocyclic ring systems. sioc-journal.cn These processes can involve the formation of a new bond between a nitrogen atom and a carbon atom within the same molecule (intramolecular amidation) to close the ring.

One strategy involves the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation. nih.gov In this approach, a precursor such as a 2-benzyl-N-mesylbenzamide derivative can undergo cyclization catalyzed by Pd/C without the need for an external oxidant. nih.gov The reaction is believed to proceed through the coordination of the amide nitrogen to the palladium, followed by insertion of palladium into a benzylic C-H bond and subsequent reductive elimination to form the isoindolinone ring, a related heterocyclic structure. nih.gov This principle can be adapted for dihydroquinazolinone synthesis.

Another powerful technique is the palladium-catalyzed cyclization of enynes, which are molecules containing both a double and a triple bond. sioc-journal.cnrsc.org These reactions can be initiated by various palladium-mediated transformations, leading to the formation of carbo- and heterocyclic scaffolds. sioc-journal.cn For instance, a palladium(II)-catalyzed cascade reaction involving the cyclization of (ortho-alkynyl phenyl) sulfides followed by carbonylation has been used to construct ketone-bearing benzothiophene (B83047) groups, demonstrating the utility of palladium in complex multi-step cyclizations. nih.gov Such strategies can be envisioned for the synthesis of the dihydroquinazolinone core from suitably designed starting materials.

Specific Synthetic Routes for 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one Analogues

Specific analogues of the 2,3-dihydroquinazolin-4(1H)-one scaffold have been synthesized to explore their biological activities. The substitution pattern on the quinazolinone core, including the presence and position of a methoxy (B1213986) group, significantly influences these properties.

In one study, a library of 2,3-dihydroquinazolin-4(1H)-one analogues was synthesized and evaluated for cytotoxic activity. nih.govrsc.org The synthesis generally involves the condensation of an anthranilamide with an appropriate aldehyde. For analogues of 6-methoxy-3,4-dihydroquinazolin-2(1H)-one, the starting material would be 2-amino-5-methoxybenzamide. The variation of the aldehyde allows for the introduction of diverse substituents at the C2 position of the quinazolinone ring.

The following table details selected analogues and highlights how substituent changes, particularly the position of the methoxy group on a styryl moiety at C2, affect activity.

| Compound | C2-Substituent | C6-Substituent | Activity Notes |

| 50 | 4-methoxystyryl | H | Least active in the methoxystyryl series. nih.govrsc.org |

| 64 | 2-methoxystyryl | H | Exhibited sub-µM cytotoxicity and identified as a tubulin polymerization inhibitor. nih.govrsc.org |

| 65 | 3-methoxystyryl | H | Showed sub-µM cytotoxicity and tubulin polymerization inhibition. nih.govrsc.org |

| 39 | 1-naphthyl | H | Highly potent, with activity <50 nM against several cancer cell lines. nih.govrsc.org |

This table illustrates the impact of substituent positioning on the biological activity of dihydroquinazolinone analogues. Data sourced from McCluskey et al. nih.govrsc.org

The data indicates that the position of the methoxy group on the C2 substituent has a profound effect on biological function, with the ortho- and meta-methoxy styryl analogues (64 and 65 ) being significantly more potent than the para-methoxy analogue (50 ). rsc.org This underscores the importance of precise synthetic control to achieve desired pharmacological profiles.

Synthesis from Arylurea or Thiourea Precursors with Aldehydes

The condensation reaction between aryl ureas or thioureas and aldehydes represents a fundamental approach to constructing the dihydroquinazolinone skeleton. This method leverages the reactivity of an ortho-aminoarylurea or thiourea, which undergoes cyclization with an aldehyde to form the heterocyclic ring system.

A key strategy involves the reaction of an appropriately substituted 2-aminobenzamide with an aldehyde, which proceeds via an intermediate that can be considered an in situ-generated arylurea derivative. researchgate.net This cyclocondensation is often catalyzed by an acid. For instance, the reaction can be promoted by sulfonic acid functionalized nanoparticles, which act as an efficient and reusable catalyst. nih.gov

Alternatively, the use of thiourea precursors leads to the formation of 2-thioxo-1,2,3,4-tetrahydroquinazolines (dihydroquinazoline-2(1H)-thiones). A chemoselective reaction has been developed using o-isothiocyanato-(E)-cinnamaldehyde and various amines. nih.gov This reaction can be controlled by the substrate and catalyst to yield the desired 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetaldehydes, demonstrating the versatility of using thiourea-related starting materials. nih.gov The thione group can then be converted to the corresponding oxo-derivative if required.

The general mechanism for these reactions involves the initial formation of a Schiff base between the primary amino group of the arylurea/thiourea and the aldehyde. This is followed by an intramolecular cyclization where the urea/thiourea nitrogen attacks the imine carbon. Subsequent tautomerization yields the stable 3,4-dihydroquinazolin-2(1H)-one or its thione analog.

| Starting Materials | Catalyst/Promoter | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Isatoic Anhydride, Aromatic Aldehyde, Ammonium Acetate | nano-SiO2-SO3H | Solvent-free, 110 °C | 2,3-Dihydroquinazolin-4(1H)-ones | 85-98% | nih.gov |

| 2-Aminobenzonitriles, Aromatic Aldehydes | K3PO4 | Water | 2,3-Dihydroquinazolin-4(1H)-ones | Moderate to good | rsc.org |

| 2-Aminobenzamide, Aldehydes | Trifluoroacetic acid | MeCN, 0 °C | 2,3-Dihydroquinazolin-4(1H)-ones | Up to 71% | nih.gov |

| o-Isothiocyanato-(E)-cinnamaldehyde, Amines | Catalyst-free or various catalysts | Mild | Dihydroquinazoline-2(1H)-thiones | Excellent | nih.gov |

Synthetic Transformations of 4-Benzyloxy-5-methoxy-2-nitrobenzaldehyde

The compound 4-Benzyloxy-5-methoxy-2-nitrobenzaldehyde serves as a key intermediate in a multi-step synthesis pathway to produce 6-methoxy-substituted quinazolinone derivatives. chemicalbook.comnih.govuni.lu The strategic placement of the nitro, methoxy, and benzyloxy groups on the benzaldehyde (B42025) ring allows for their conversion into the core structure and desired substitution pattern of the final product.

The synthesis begins with the nitration of a suitable benzaldehyde precursor, such as 3-Benzyloxy-4-methoxybenzaldehyde. chemicalbook.com This electrophilic aromatic substitution introduces a nitro group at the C2 position, ortho to the aldehyde.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Benzyloxy-4-methoxybenzaldehyde | Concentrated Nitric Acid (HNO3) | 10 - 15 °C, 3 h | 4-Benzyloxy-5-methoxy-2-nitrobenzaldehyde | 94.9% | chemicalbook.com |

Once the nitrobenzaldehyde is obtained, a sequence of transformations is required to form the dihydroquinazolinone ring. The key steps are:

Reduction of the Nitro Group: The nitro group at the C2 position is reduced to a primary amine (-NH2). This is a critical step, as it forms the aniline (B41778) derivative necessary for cyclization.

Cyclization: The resulting 2-amino-4-benzyloxy-5-methoxybenzaldehyde can then be reacted with a source for the C2 carbonyl and N3 nitrogen of the quinazolinone ring, such as urea or a related synthon. This condensation and cyclization reaction forms the heterocyclic ring. The 5-methoxy group on the starting benzaldehyde becomes the 6-methoxy group of the resulting quinazolinone.

Debenzylation (Optional): The benzyloxy group at the C4 position (which becomes the C7 position in the quinazolinone) can be removed if the free hydroxyl group is desired. This is typically achieved through catalytic hydrogenation, which cleaves the benzyl (B1604629) ether.

This pathway provides a controlled method for synthesizing 7-benzyloxy-6-methoxy-3,4-dihydroquinazolin-2(1H)-one, a direct precursor to other derivatives.

Enantioselective Synthesis and Stereochemical Control in Dihydroquinazolinone Formation

When an aldehyde that is not formaldehyde (B43269) is used in the synthesis of a 3,4-dihydroquinazolin-2(1H)-one, a new stereocenter is created at the C4 position of the quinazolinone ring. Controlling the absolute configuration of this stereocenter is crucial in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit different biological activities. Enantioselective synthesis aims to produce a single enantiomer in high purity. google.com

Several strategies have been developed to achieve stereochemical control in dihydroquinazolinone formation:

Substrate Control: This strategy relies on existing stereochemistry within one of the reactants to influence the stereochemical outcome of the reaction. youtube.com For example, if a chiral aldehyde is used, its stereocenter can direct the approach of the nucleophile during cyclization, leading to a diastereoselective reaction and favoring the formation of one diastereomer of the product.

Auxiliary Control: In this approach, a chiral auxiliary is temporarily attached to one of the starting materials. youtube.com This auxiliary directs the stereochemical course of the ring-forming reaction. After the dihydroquinazolinone is formed, the auxiliary is removed, yielding an enantiomerically enriched product.

Chiral Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to induce enantioselectivity. organic-chemistry.org Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed. organic-chemistry.org These catalysts can activate the reactants and create a chiral environment around the reaction site, favoring the formation of one enantiomer over the other. Similarly, chiral metal complexes, such as those involving Scandium(III), can act as Lewis acid catalysts to achieve high enantioselectivity in the intramolecular amidation of an imine to form 2,3-dihydroquinazolinones. organic-chemistry.org

A study on the asymmetric synthesis of 2,3-dihydro-2-arylquinazolin-4-ones demonstrated that condensing a nonracemic aldehyde with various anthranilamide analogues could produce the corresponding dihydroquinazolinones with varying degrees of yield and selectivity. nih.gov The stereochemistry of the starting aldehyde directly dictated the configuration at the newly formed aminal stereocenter. nih.gov

| Method | Catalyst/Reagent | Key Principle | Reference |

|---|---|---|---|

| Chiral Lewis Acid Catalysis | Sc(III)-inda-pybox complex | Metal-catalyzed asymmetric intramolecular amidation of an imine. | organic-chemistry.org |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acid | Asymmetric catalysis of tandem acetalization reactions, often enhanced by supramolecular regulation. | organic-chemistry.org |

| Substrate Control | Nonracemic (chiral) aldehyde | The inherent stereochemistry of the aldehyde directs the formation of the new stereocenter. | nih.gov |

| Auxiliary Control | Temporary chiral group (e.g., 8-phenylmenthyl ester) | A removable chiral group is used to control the stereochemical outcome of a subsequent reaction. | youtube.com |

Chemical Modification and Structure Activity Relationship Sar Studies of 6 Methoxy 3,4 Dihydroquinazolin 2 1h One Derivatives

Systematic Derivatization Strategies

Systematic derivatization of the 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one core has been a key approach to understanding its biological potential. These strategies involve modifications at various positions of the dihydroquinazolinone ring system.

Substitution at the N-3 Position of the Dihydroquinazolinone Core

The nitrogen atom at the 3-position (N-3) of the dihydroquinazolinone core has been a frequent target for substitution to explore its impact on biological activity. nih.gov Synthetic methods to achieve this include the cyclocondensation of N-substituted 2-aminobenzamides with aldehydes or a one-pot, three-component reaction involving isatoic anhydride, an amine, and an aldehyde. nih.gov

For instance, derivatives bearing cyclic amino substituents at the N-3 position have demonstrated antibacterial properties. nih.gov In other studies, the introduction of alkylamino groups at this position has led to compounds with antimalarial effects. nih.gov Furthermore, the attachment of a furan-2-ylmethyl group at N-3 resulted in agonists for the thyroid-stimulating hormone receptor. nih.gov Biphenyl-substituted derivatives at N-3, which also incorporate a tetrazole ring, have been shown to act as angiotensin II receptor antagonists. nih.gov The introduction of various alkyl and cycloalkyl groups at the N-3 position has also been explored, leading to compounds with insecticidal activity by targeting calcium channels. nih.gov

Modifications of the Methoxy (B1213986) Group and its Impact on Activity

The methoxy group at the 6-position of the dihydroquinazolinone core plays a significant role in modulating the biological activity of these derivatives. The position of a methoxy substituent on an attached aromatic ring can significantly influence cytotoxicity and tubulin polymerization inhibition. rsc.org For example, in a series of 2-styrylquinazolin-4(3H)-one analogues, moving the methoxy group from the ortho to the meta and then to the para position on the styryl ring led to a decrease in both cytotoxicity and tubulin polymerization inhibition. rsc.org The para-methoxy substituted analogue was the least active in this series. rsc.org

Introduction of Heterocyclic and Aromatic Moieties

The introduction of various heterocyclic and aromatic moieties to the 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one scaffold has been a fruitful strategy for discovering compounds with diverse biological activities. For example, the incorporation of thienyl, furyl, and pyrrolidinyl rings at either the 2- or 3-position has resulted in derivatives with antiviral activity and protective effects against Shiga toxin. nih.gov

In a different context, the synthesis of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives has yielded potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are important targets in cancer therapy. nih.gov

The introduction of a 4-methoxyphenyl (B3050149) group at the 3-position of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one has also been reported. mdpi.com Furthermore, the attachment of a piperidinyl-methyl-pyrimidinyl moiety at the N-3 position of a 7-methoxy-3,4-dihydroquinazolin-4-one has been explored. evitachem.com

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one scaffold have a profound impact on the biological potency and selectivity of the resulting derivatives.

In a study of 2,3-dihydroquinazolin-4(1H)-one analogues as cytotoxic agents, it was observed that aromatic substituents at the 2-position generally led to higher potency than aliphatic substituents. nih.gov For example, phenyl and tolyl analogues displayed good anticancer activity, while the introduction of bulkier aromatic groups or aliphatic substituents resulted in a significant reduction in potency. nih.gov Halogenation, specifically with bromine, was generally well-tolerated, whereas the presence of a hydroxyl group decreased potency. nih.gov Nitro group substitution was poorly tolerated, but a trifluoromethyl group retained good activity. nih.gov

The introduction of a naphthyl group at the 2-position, particularly a 1-naphthyl group, led to a dramatic increase in cytotoxic potency, with some analogues exhibiting sub-micromolar activity against various cancer cell lines. rsc.orgnih.gov

The position of a methoxy group on a styryl substituent at the 2-position also significantly influenced activity. An ortho-methoxy group conferred the highest potency, which decreased as the group was moved to the meta and then the para position. rsc.org

The table below summarizes the growth inhibition (GI50) values for selected 2,3-dihydroquinazolin-4(1H)-one analogues against various cancer cell lines.

| Compound | R-group at C-2 | MCF-7 (Breast) GI₅₀ (µM) | HT29 (Colon) GI₅₀ (µM) | U87 (Glioblastoma) GI₅₀ (µM) | A2780 (Ovarian) GI₅₀ (µM) | H460 (Lung) GI₅₀ (µM) |

| 11 | n-propyl | ~20 | ~20 | ~20 | ~20 | ~20 |

| 14 | cyclohex-3-en-1-yl | ~25 | ~25 | ~25 | ~25 | ~25 |

| 15 | phenyl | 1.3 | >10 | 3.5 | >10 | >10 |

| 16 | p-tolyl | 4.0 | >10 | >10 | >10 | >10 |

| 17 | mesityl | ~29 | ~29 | ~29 | ~29 | ~29 |

| 39 | 1-naphthyl | 0.08 | <0.05 | <0.05 | <0.05 | <0.05 |

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis provides valuable insights into the three-dimensional arrangement of molecules, which can be crucial for their interaction with biological targets. Theoretical studies, such as those using Density Functional Theory (DFT), can help in understanding the preferred conformations of molecules and how these relate to their biological activity. ufms.br

Hydrogen Bonding Networks and Pharmacophore Development

The 3,4-dihydroquinazolin-2(1H)-one core is a privileged structure in medicinal chemistry, in large part due to its inherent hydrogen bonding capabilities. nih.govrsc.org The heterocyclic ring contains a cyclic urea (B33335) moiety, which includes two potential hydrogen bond donors (N-H at positions 1 and 3) and a hydrogen bond acceptor (the C2-carbonyl oxygen). These features allow the scaffold to form multiple, directed hydrogen bonds within the active sites of target proteins, which is a cornerstone of its broad biological activity. nih.govnih.gov

Structure-activity relationship (SAR) studies on derivatives of the parent quinazolinone scaffold have consistently highlighted the importance of these interactions. The development of pharmacophore models, which map the key steric and electronic features required for biological activity, is heavily reliant on understanding these hydrogen bonding networks. This understanding is often achieved through a combination of chemical synthesis, biological testing, and computational studies, including molecular docking and analysis of X-ray co-crystal structures. nih.govnih.gov

Research Findings on Hydrogen Bonding and SAR

Detailed research into various classes of dihydroquinazolinone derivatives has provided specific insights into how substituents influence the hydrogen bonding potential and, consequently, the biological activity.

For instance, in a study of 2,3-dihydroquinazolin-4(1H)-one analogues as tubulin polymerization inhibitors, the nature of the substituent at the 2-position was found to be critical. nih.gov The study revealed that while some hydrogen bonding potential was tolerated, it was not always beneficial. The introduction of a hydroxyl (-OH) group, a strong hydrogen bond donor, resulted in a threefold decrease in potency. Conversely, a methoxy (-OCH3) group, which can act as a hydrogen bond acceptor, was well-tolerated and maintained activity comparable to the unsubstituted phenyl analogue. nih.gov This suggests that for this particular target, a hydrogen bond acceptor is preferred over a donor in this region of the molecule.

The position of the methoxy group was also shown to be a determining factor for activity. A series of methoxystyryl analogues docked within the colchicine (B1669291) binding pocket of tubulin showed that the position of the methoxy group significantly impacted cytotoxicity and tubulin polymerization inhibition, with the 2-methoxy derivative being the most active. nih.gov

| Derivative Type | Substituent (R) at C2-phenyl | Key Observation | Impact on Activity | Reference |

| 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | -OH | Introduction of H-bond donor | 3-fold potency decrease | nih.gov |

| 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | -OCH3 | Lack of H-bond donor; potential H-bond acceptor | Activity maintained | nih.gov |

| 2-(Methoxystyryl)quinazolin-4(3H)-one | 2-OCH3 | Optimal positioning of H-bond acceptor | High potency | nih.gov |

| 2-(Methoxystyryl)quinazolin-4(3H)-one | 3-OCH3 / 4-OCH3 | Sub-optimal positioning | Reduced potency | nih.gov |

Pharmacophore Model Development

The development of pharmacophore models for this class of compounds is a direct result of integrating SAR data with structural biology.

A seminal example is the design of a novel series of 3,4-dihydroquinazolin-2(1H)-ones as inhibitors of cyclin-dependent kinase 5 (CDK5). nih.gov This research began with the identification of a potent acyclic urea inhibitor. Co-crystallographic data from this initial inhibitor bound to the related CDK2 enzyme provided a detailed map of the active site, including the key hydrogen bonds between the urea motif and the enzyme's hinge region. This structural information was then used as a blueprint to design the more rigid 3,4-dihydroquinazolin-2(1H)-one scaffold, effectively locking the key pharmacophoric elements into an optimal conformation for binding. nih.govresearchgate.net

Molecular docking studies across various targets consistently reinforce the importance of the quinazolinone core's hydrogen bonding.

Tubulin Inhibitors : Docking studies highlighted well-conserved interactions within the colchicine binding pocket, where the quinazolinone core likely forms key hydrogen bonds. nih.gov

EGFR Inhibitors : The quinazoline (B50416) scaffold is crucial for inhibitors of the epidermal growth factor receptor (EGFR). nih.govmdpi.com Pharmacophore models for these inhibitors invariably feature a hydrogen bond between the N1 atom of the quinazoline ring and a key methionine residue (Met793) in the hinge region of the kinase domain. mdpi.com

sEH Inhibitors : For inhibitors of soluble epoxide hydrolase (sEH), a pharmacophore model was proposed where the quinazolinone scaffold acts as a secondary pharmacophore feature, correctly positioning the primary pharmacophore (an amide group) to form crucial hydrogen bonds in the active site. ijpscr.info

These studies collectively demonstrate that the hydrogen bonding network established by the 6-methoxy-3,4-dihydroquinazolin-2(1H)-one scaffold and its derivatives is fundamental to their biological mechanism. The core provides essential hydrogen bond donors and acceptors, while substituents, including the 6-methoxy group, modulate these interactions and introduce new ones, thereby fine-tuning the molecule's affinity and selectivity for its intended biological target. Pharmacophore models based on these interactions serve as powerful tools for the rational design of new and improved therapeutic agents.

| Target Enzyme | Key Pharmacophore Features Derived from Dihydroquinazolinone Scaffold | Reference |

| CDK5 | Rigid scaffold designed from crystal structure data to orient H-bond donors/acceptors correctly. | nih.gov |

| Tubulin | Conserved interactions in the colchicine pocket; H-bond acceptor preferred at C2-substituent. | nih.gov |

| EGFR | H-bond from quinazoline N1 to the kinase hinge region (Met793). | mdpi.com |

| sEH | Quinazolinone ring acts as a secondary pharmacophore to position the primary H-bonding amide group. | ijpscr.info |

Molecular Mechanisms and Target Engagement of 6 Methoxy 3,4 Dihydroquinazolin 2 1h One Derivatives

Modulation of Key Signaling Pathways in Cancer

Derivatives of the 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one scaffold have been the subject of extensive research due to their potential as anticancer agents. Their efficacy often stems from the ability to interact with and modulate key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The following sections detail the molecular mechanisms and target engagement of these compounds in critical oncogenic pathways.

The Epithelial-Mesenchymal Transition (EMT) is a cellular program that is crucial for embryonic development and is often reactivated by cancer cells. This process allows stationary epithelial cells to acquire migratory and invasive properties characteristic of mesenchymal cells, thereby facilitating metastasis. While EMT represents a critical target in cancer therapy, current research has not yet fully elucidated the specific inhibitory effects of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one derivatives on this pathway. Further investigation is required to determine if and how these compounds may modulate key EMT markers and transcription factors.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Its constitutive activation is a hallmark of many human cancers. The 2,3-dihydroquinazolin-4(1H)-one scaffold, to which the title compound belongs, is being investigated for its potential to modulate various signaling pathways, including STAT3 nih.gov. However, direct evidence and detailed mechanistic studies specifically demonstrating the suppression of the STAT3 pathway by 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one derivatives are not yet extensively documented.

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport, making them a key target for anticancer drugs. Several derivatives of the quinazolinone and dihydroquinazolinone core structure have been identified as potent inhibitors of tubulin polymerization nih.govresearchgate.netnih.govnih.gov. These agents typically bind to the colchicine (B1669291) binding site on β-tubulin, which disrupts the assembly of microtubules nih.govnih.govrsc.org. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis benthamdirect.com.

One study identified 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (Compound 64) as potent inhibitors that cause G2/M cell cycle arrest nih.gov. Another promising compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, also functions as a tubulin-binding agent nih.gov. Research on a series of quinazoline (B50416) derivatives identified compound Q19 as a potent inhibitor of microtubule polymerization that binds to the colchicine site nih.gov.

| Compound Derivative | Target/Assay | Reported Activity (IC50) | Cell Line | Source |

|---|---|---|---|---|

| Compound Q19 | Antiproliferative Activity | 51 nM | HT-29 | nih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39) | Growth Inhibition | <50 nM | HT29, U87, A2780, H460, BE2-C | nih.govnih.gov |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one (Compound 64) | Growth Inhibition | Sub-μM | Multiple Cancer Cell Lines | nih.govnih.gov |

| Compound 22a | Tubulin Polymerization Inhibition | 4.1 ± 0.1 μM | A549 | mdpi.com |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers, making it a prime therapeutic target. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors amazonaws.comresearchgate.net. These compounds act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain of EGFR and blocking its autophosphorylation and subsequent signal transduction amazonaws.com.

A series of 6-arylureido-4-anilinoquinazoline derivatives have shown potent enzymatic inhibitory activities in the nanomolar range frontiersin.org. For example, studies on novel anilino quinazoline-based inhibitors revealed compounds F-MPG and OH-MPG to be highly effective against non-small cell lung cancer (NSCLC) cells, with IC50 values of 5.3 nM and 2.0 nM, respectively nih.gov. The introduction of C-C multiple bonds at the C-6 position of the anilinoquinazoline framework has also been shown to be essential for significant inhibitory activity nih.gov.

| Compound Derivative | Target | Reported Activity (IC50) | Cell Line | Source |

|---|---|---|---|---|

| OH-MPG | EGFR | 2.0 nM | HCC827 | nih.gov |

| F-MPG | EGFR | 5.3 nM | HCC827 | nih.gov |

| Compound 7i (6-arylureido-4-anilinoquinazoline series) | EGFR | 17.32 nM | Enzymatic Assay | frontiersin.org |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of the VEGF/VEGFR-2 signaling pathway is a validated strategy in cancer therapy nih.gov. Derivatives based on the 6,7-dimethoxyquinazoline (B1622564) structure have been developed as potent inhibitors of the VEGFR-2 kinase nih.govresearchgate.net. These molecules function by binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activation and downstream signaling nih.govresearchgate.net.

One study reported a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives, among which compound 14b was found to be a highly potent inhibitor of VEGFR-2 with an IC50 value of 0.016 µM nih.govresearchgate.net. Another series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives also yielded potent VEGFR-2 inhibitors, with compound SQ2 showing an IC50 of 0.014 µM benthamscience.com.

| Compound Derivative | Target | Reported Activity (IC50) | Assay | Source |

|---|---|---|---|---|

| Compound 14b (6,7-dimethoxy-4-anilinoquinazoline series) | VEGFR-2 | 0.016 ± 0.002 µM | Kinase Assay | nih.govresearchgate.net |

| Compound SQ2 (dicarboxamide series) | VEGFR-2 | 0.014 µM | Kinase Assay | benthamscience.com |

| Compound 9 (diarylamide series) | VEGFR-2 | 16 nM | Kinase Assay | nih.gov |

The Wnt signaling pathway is a fundamental pathway involved in cell fate determination, proliferation, and migration. Aberrant activation of this pathway is a common driver in several cancers, particularly colorectal cancer. The role of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one derivatives in interfering with the Wnt signaling pathway has not been specifically detailed in the reviewed literature. Consequently, this remains an area for future research to explore potential therapeutic applications.

Enzyme Inhibition Profiles of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one Derivatives

Derivatives of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a wide range of enzymes implicated in various diseases. The structural flexibility of the quinazolinone core allows for modifications that can be tailored to target specific enzyme active sites, leading to the development of potent and selective inhibitors. This section explores the diverse enzyme inhibition profiles of these derivatives, highlighting their molecular mechanisms and target engagement across different enzyme families.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing steroid sulfates. Its inhibition is a key therapeutic strategy for hormone-dependent cancers, including breast, endometrial, and prostate cancers. Quinazolinone-based derivatives have been investigated as STS inhibitors. These compounds are designed to block the local production of hormones, thereby reducing their levels and mitigating their proliferative effects on cancer cells. The development of both irreversible, arylsulfamate-based inhibitors and reversible inhibitors has expanded the therapeutic potential of targeting STS.

| Compound Type | Inhibition Mechanism | Therapeutic Target |

| Arylsulfamate-based derivatives | Irreversible | Hormone-dependent cancers |

| Novel non-steroidal derivatives | Reversible | Hormone-dependent disorders |

DNA Repair Enzyme Inhibition (e.g., PARP)

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. Quinazolinone and dihydroquinazolinone derivatives have been identified as effective PARP inhibitors. For instance, certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against PARP-1. Furthermore, novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and identified as highly potent and selective PARP-2 inhibitors. One such compound, 11a, demonstrated a PARP-2 IC50 of 11.5 nM and a 40.6-fold selectivity over PARP-1. These findings underscore the potential of the quinazolinone scaffold in developing isoform-selective PARP inhibitors.

| Compound Class | Target Enzyme | Key Findings |

| Quinazolin-4(3H)-one derivatives | PARP-1 | Potent inhibition observed. |

| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-2 | Compound 11a is a highly potent and selective inhibitor (IC50 = 11.5 nM). |

| 2-propanoyl-3H-quinazolin-4-one derivatives | PARP-1 | Acyl-piperazinylamides of 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid identified as potent inhibitors. |

Penicillin-Binding Protein (PBP) Inhibition

Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall biosynthesis, making them a primary target for β-lactam antibiotics. The emergence of antibiotic resistance, particularly in methicillin-resistant Staphylococcus aureus (MRSA) which expresses PBP2a, necessitates the development of new inhibitors. Quinazolinone derivatives have been identified as a novel class of antibacterials that target PBP2a through a unique allosteric mechanism. These compounds bind to a site distinct from the active site, inducing a conformational change that renders the enzyme susceptible to inhibition by β-lactams. This synergistic action restores the efficacy of existing antibiotics against resistant strains.

| Compound Class | Target Enzyme | Mechanism of Action |

| Quinazolinones | PBP2a | Allosteric inhibition, leading to synergy with β-lactam antibiotics. |

Trypanothione Reductase and Acetylcholinesterase Inhibition

Trypanothione Reductase (TR) Inhibition:

Trypanothione reductase (TR) is a vital enzyme for the survival of trypanosomatid parasites, which cause diseases like African trypanosomiasis and Chagas disease. As this enzyme is absent in humans, it is an attractive drug target. Dihydroquinazoline (B8668462) derivatives have been discovered as a novel class of Trypanosoma brucei TR inhibitors. These compounds were identified through high-throughput screening and subsequent optimization, leading to analogues with increased potency. X-ray crystallography has revealed that these inhibitors bind in a manner that partially obstructs the substrate binding pocket, acting as competitive inhibitors with respect to trypanothione disulfide.

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease to address cholinergic dysfunction. A series of 3,4-dihydroquinazoline derivatives have been evaluated for their inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings indicated that while most of these compounds exhibited weak inhibition of AChE, they were potent inhibitors of BChE. Kinetic and molecular docking studies have suggested that these compounds can bind to both the catalytic anionic site and the peripheral anionic site of BChE, explaining their inhibitory mechanism.

| Enzyme Target | Compound Class | Key Findings |

| Trypanothione Reductase (TR) | 3,4-Dihydroquinazolines | Novel competitive inhibitors of T. brucei TR. |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 3,4-Dihydroquinazoline derivatives | Potent inhibitors of BChE with weak AChE inhibition. |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of neurological disorders like Parkinson's disease. Structurally related 3,4-dihydro-2(1H)-quinolinone derivatives have been synthesized and evaluated as highly potent and selective inhibitors of MAO-B. Many of these compounds exhibit IC50 values in the nanomolar range. For example, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone is a particularly potent MAO-B inhibitor with an IC50 of 2.9 nM and a high selectivity of 2750-fold over MAO-A. Structure-activity relationship studies have shown that substitution at the C7 position of the quinolinone ring is more favorable for potent inhibition than substitution at the C6 position.

| Compound Class | Target Enzyme | Potency and Selectivity |

| 3,4-dihydro-2(1H)-quinolinone derivatives | MAO-B | Highly potent and selective inhibitors, with IC50 values in the nanomolar range. |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK5, CDK2, CDK4, CDK6)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Consequently, CDK inhibitors are a major focus of cancer drug discovery. Quinazolinone-based derivatives have been developed as potent inhibitors of various CDKs. For instance, 2-aminoquinazolines have been shown to be selective inhibitors of CDK4. Other studies have focused on developing quinazolinone derivatives as CDK2 inhibitors for the treatment of melanoma. Furthermore, 4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline derivatives have been identified as selective CDK4/6 inhibitors. The development of dual inhibitors targeting both CDKs and other cancer-related enzymes, such as histone deacetylases (HDACs), has also been explored with 2-anilino-4-triazolpyrimidine derivatives.

| Compound Class | Target CDKs | Therapeutic Application |

| 2-Aminoquinazolines | CDK4 | Cancer therapy. |

| Quinazolinone derivatives | CDK2 | Melanoma treatment. |

| 4,5-dihydro-1H-pyrazolo(4,3-h)quinazolines | CDK4/6 | Breast cancer therapy. |

| 2-Anilino-4-triazolpyrimidines | CDK4/HDACs | Cancer therapy. |

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| STS | Steroid Sulfatase |

| PARP | Poly(ADP-ribose) polymerase |

| PBP | Penicillin-Binding Protein |

| TR | Trypanothione Reductase |

| AChE | Acetylcholinesterase |

| MAO | Monoamine Oxidase |

| CDK | Cyclin-Dependent Kinase |

| BChE | Butyrylcholinesterase |

| HDAC | Histone Deacetylase |

| 11a | 3-(4-((4-methylpiperazin-1-yl)methyl)benzyl)-quinazoline-2,4(1H,3H)-dione |

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone |

Receptor Binding and Modulation of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one Derivatives

The therapeutic potential of derivatives based on the 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one scaffold is rooted in their diverse molecular interactions with various physiological receptors. The specific substitutions on the quinazoline core dictate the binding affinity, selectivity, and functional activity at different receptor sites, leading to a broad spectrum of pharmacological effects. This section explores the nuanced receptor binding profiles and modulation activities of these derivatives at key serotonin (B10506), dopamine, adrenergic, and GABA-A receptors.

5-HT6 Receptor Ligand Binding

Derivatives of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one have been investigated for their potential as ligands for the 5-HT6 serotonin receptor, a target of significant interest for cognitive disorders. The affinity of these compounds is influenced by the electronic properties of substituents on the core structure. For instance, studies on structurally related N1-benzenesulfonylindole analogs have shown that methoxy (B1213986) substituents can contribute to the 5-HT6 receptor affinity through their electronic effects on the indole nucleus probes-drugs.org. This suggests that the methoxy group on the quinazolinone ring may play a similar role in modulating binding affinity.

| Derivative Class | Receptor Target | Key Findings |

| Methoxy-substituted N1-benzenesulfonylindole analogs | 5-HT6 | Methoxy groups may enhance receptor affinity via electronic effects on the core nucleus probes-drugs.org. |

| 3,4-dihydro-2H-benzo nih.govkarger.comoxazine derivatives | 5-HT6 | Achieved subnanomolar binding affinities, demonstrating the potential of related heterocyclic systems drugbank.com. |

| 1,3,5-Triazine derivatives | 5-HT6 | Identified as potent antagonists, indicating diverse scaffolds can effectively target this receptor rsc.org. |

Dopamine D2 Receptor Antagonism and 5-HT1A Receptor Agonism

A significant area of research for derivatives of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one is their potential to act as dual ligands, specifically as dopamine D2 receptor antagonists and 5-HT1A receptor agonists. This particular pharmacological profile is characteristic of several atypical antipsychotic drugs and is sought after for the treatment of schizophrenia and other CNS disorders nih.govuobasrah.edu.iq. The combination of D2 antagonism with 5-HT1A agonism is believed to offer improved therapeutic efficacy with a reduced side-effect profile compared to traditional antipsychotics nih.gov.

Aripiprazole serves as a key example of a marketed drug with this dual activity, functioning as a partial agonist at both D2 and 5-HT1A receptors uobasrah.edu.iq. The development of new chemical entities with this profile is an active area of research, though many candidates have been discontinued due to suboptimal pharmacokinetic properties or insufficient efficacy uobasrah.edu.iq. Studies have shown that the 5-HT1A and D2 receptors can form heterodimers, and antipsychotic drugs can enhance this process wikipedia.org. This heteromerization creates a complex with unique pharmacological and functional properties distinct from the individual receptors, offering a novel target for drug development wikipedia.org. The quinazolinone scaffold could potentially be adapted to create derivatives that effectively target this D2-5-HT1A receptor complex.

Beta-1 Adrenergic Receptor Selectivity

The quinazoline scaffold, a core component of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one, has been identified as a viable structure for achieving selectivity at beta-1 (β1) adrenergic receptors. While many well-known quinazoline derivatives like prazosin and doxazosin are selective antagonists for alpha-1 adrenergic receptors, research has demonstrated the versatility of this chemical framework karger.commdpi.com.

A notable study focused on replacing the salicylamide group in a known β1-selective agonist with an aminoquinazoline group. The resulting oxypropanolamine derivative demonstrated extremely high potency at the β1 receptor and excellent selectivity over the β2 receptor nih.gov. This finding suggests that the aminoquinazoline structure can effectively mimic the interactions of the salicylamide group, which is crucial for β1 receptor engagement and agonism nih.gov. This indicates that with appropriate structural modifications, derivatives of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one could be developed into potent and selective β1-adrenergic agents. The development of such selective agents is clinically significant, as β1-selective blockers are widely used in cardiovascular medicine and are preferred for their reduced side-effect profile compared to non-selective beta-blockers nih.gov.

| Compound Class | Receptor Target | Key Finding |

| Aminoquinazoline derivative | Beta-1 Adrenergic Receptor | Showed high potency and excellent β1/β2 selectivity, acting as a partial agonist nih.gov. |

GABA-A Receptor Stimulation

Derivatives containing a methoxy group and heterocyclic structures have shown activity as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. For example, 6-methoxyflavanone acts as a positive allosteric modulator of GABA responses at specific subtypes of the GABA-A receptor (α1β2γ2L and α2β2γ2L) nih.govbiorxiv.org. This modulation is flumazenil-insensitive, indicating a binding site distinct from the classical benzodiazepine site nih.govbiorxiv.org.

Similarly, research into pyrazolo[1,5-a]quinazoline derivatives has identified compounds that can modulate GABA-A receptor function nih.gov. Depending on the substitution at position 3 of the scaffold, these derivatives can act as agonists, antagonists, or null modulators nih.gov. For instance, an 8-chloro-3-hydroxymethyl-4-methylpyrazolo[1,5-a]quinazoline-5-one derivative behaves as an agonist, significantly enhancing the chloride current through the GABA-A receptor channel nih.gov. These findings suggest that the quinazolinone core, in combination with appropriate substituents, has the potential to be developed into modulators of GABA-A receptor activity, offering a pathway for creating novel anxiolytic or anticonvulsant agents.

Induction of Apoptosis and Cell Cycle Arrest in 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one Derivatives

A compelling area of investigation for derivatives of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one is their potential as anticancer agents through the induction of apoptosis and cell cycle arrest. Research on the broader class of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones has revealed their capacity to act as broad-spectrum cytotoxic compounds against a variety of human cancer cell lines rsc.orgmedchemexpress.com.

Certain derivatives have been shown to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This effect is often indicative of interference with tubulin polymerization, a mechanism shared by established anticancer drugs medchemexpress.com. For example, specific 2-substituted quinazolinone derivatives have been observed to inhibit tubulin polymerization, leading to a halt in the cell cycle and subsequent cell death rsc.org.

The induction of apoptosis is another key mechanism. Studies on methoxy-stilbene derivatives, which also feature a methoxy group, have demonstrated that these compounds can trigger apoptosis through the intrinsic mitochondrial pathway. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xl and an elevation in the level of the p53 tumor suppressor protein. Similarly, a methoxylated naphthoflavanone derivative was found to cause an accumulation of p53 and Bax, and stimulated the cleavage of caspase-7, further confirming the activation of apoptotic pathways. These findings highlight the potential for 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one derivatives to be developed as effective chemotherapeutic agents that target the fundamental processes of cell division and programmed cell death in cancer cells.

| Derivative Class | Cell Line(s) | Mechanism of Action |

| 2,3-Dihydroquinazolin-4(1H)-ones | Various human cancer lines | Broad-spectrum cytotoxicity, induction of G2/M cell cycle arrest, inhibition of tubulin polymerization rsc.orgmedchemexpress.com. |

| Methoxy stilbenes | Human promyelocytic (HL-60) and monocytic leukemia (THP-1) | Cytotoxicity, G2/M phase cell cycle arrest, induction of apoptosis via the intrinsic mitochondrial pathway. |

| Methoxylated naphthoflavanone | HCT116 human colon cancer | G2/M cell cycle arrest, apoptosis, accumulation of p53 and Bax, cleavage of caspase-7. |

Advanced Computational and in Silico Approaches in Dihydroquinazolinone Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method is instrumental in understanding the interactions that drive biological activity and in screening virtual libraries of compounds against specific therapeutic targets.

Derivatives of the quinazolinone and dihydroquinazolinone core have been extensively studied through molecular docking to elucidate their binding modes with various cancer-related protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.org

EGFR and VEGFR-2: Docking studies on quinazolinone derivatives have identified key interactions within the ATP-binding sites of both EGFR and VEGFR-2. rsc.orgmdpi.com These studies often reveal that the quinazolinone core acts as a scaffold, positioning various substituents to form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the receptor's active site. nih.govrsc.org For instance, research on dual EGFR/VEGFR-2 inhibitors has shown that the quinazolinone ring system can effectively mimic the binding of native ligands. rsc.org While specific docking studies solely on 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one are not extensively detailed in the provided results, the general findings for methoxy-substituted quinazolinones suggest that the methoxy (B1213986) group can contribute to binding, often by engaging in hydrophobic interactions or by positioning the molecule for optimal engagement with the receptor. nih.gov A study on 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one derivatives highlighted their potential as VEGFR2 and EGFR inhibitors, with molecular docking revealing specific binding patterns. mdpi.com

Other Targets (e.g., PARP10): In addition to kinases, dihydroquinazolinone derivatives have been docked against other targets like Poly (ADP-ribose) polymerase 10 (PARP10). In one study, a series of dihydroquinazolinones were docked into the PARP10 active site, showing interactions such as pi-pi stacking and pi-alkyl interactions with key residues like Tyr932 and His887. nih.govresearchgate.net

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its target, with lower (more negative) values typically indicating a stronger, more stable interaction.

Studies on various quinazolinone derivatives have used these predicted affinities to rank and prioritize compounds for synthesis and biological testing. nih.govrjeid.comderpharmachemica.com For example, in a study targeting AKT1, another important protein in cancer signaling, newly synthesized quinazolinone derivatives were evaluated via docking, with the compound exhibiting the highest binding free energy (−10.2 kcal/mol) also showing potent cytotoxic activity. nih.gov Similarly, in a virtual screening for EGFR inhibitors, quinazoline (B50416) derivatives were ranked based on their docking scores, leading to the identification of top candidates for further analysis. nih.gov

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Quinazolinone Derivatives | AKT1 | Up to -10.2 | Tryptophan (aromatic interaction) |

| Quinazolinone Derivatives | PARP-1 | Up to -10.343 | Not specified |

| Dihydroquinazolinone Derivatives | PARP10 | Not specified | Tyr932, Ala911, His887 |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. nih.gov This approach allows researchers to screen thousands or even millions of compounds in silico, significantly narrowing the field for experimental validation.

The quinazoline scaffold is a popular choice for virtual screening campaigns due to its known biological activities and synthetic accessibility. nih.govderpharmachemica.com In a typical workflow, a library of quinazoline derivatives is filtered based on drug-like properties (e.g., Lipinski's rule of five) and then docked into the active site of a target protein like EGFR. nih.gov The resulting compounds are ranked by their docking scores, and the top hits are selected as potential lead compounds for synthesis and in vitro testing. nih.govderpharmachemica.com For example, a virtual screening of 1000 quinazoline derivatives from the PubChem database against EGFR resulted in the identification of three top compounds after a multi-step filtering and docking process. nih.gov

Pharmacophore Modeling and Rational Drug Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule's biological activity. researchgate.netnih.gov A pharmacophore model serves as a 3D template for designing new molecules or searching databases for existing compounds with the desired features. researchgate.net